Dexmethylphenidate

Description

Properties

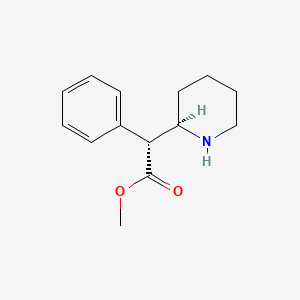

IUPAC Name |

methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGOZIWVEXMGBE-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893769 | |

| Record name | Dexmethylphenidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dexmethylphenidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40431-64-9 | |

| Record name | (+)-threo-Methylphenidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40431-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexmethylphenidate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexmethylphenidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexmethylphenidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXMETHYLPHENIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32RH9MFGP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dexmethylphenidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>203 | |

| Record name | Dexmethylphenidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Enantioselective Synthesis of Dexmethylphenidate: A Technical Guide for Researchers

Introduction

Dexmethylphenidate, the (2R,2'R)-threo-enantiomer of methylphenidate, is the more pharmacologically active isomer responsible for the therapeutic effects in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its enhanced potency and potentially improved side-effect profile compared to the racemic mixture have made its enantioselective synthesis a significant area of research and development in medicinal and process chemistry.[1] This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, focusing on diastereomeric resolution and asymmetric synthesis strategies. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to aid researchers and drug development professionals in this field.

Diastereomeric Resolution of Racemic threo-Methylphenidate

A prevalent and industrially scalable method for obtaining enantiomerically pure this compound is the classical resolution of a racemic mixture of threo-methylphenidate. This approach leverages the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.

Chiral Resolving Agents

The most commonly employed resolving agents are derivatives of tartaric acid. Specifically, (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) and di-pivaloyl-D-tartaric acid (D-DPTA) have proven effective.[1][3]

Experimental Protocol: Resolution with (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA)

This protocol is adapted from the work of Renalson et al.[1]

Step 1: Preparation of Racemic Methylphenidate Base A detailed procedure for the synthesis of the racemic methylphenidate base is provided in the study by Renalson et al.[1]

Step 2: Diastereomeric Salt Formation

-

A solution of racemic methylphenidate base (15 g, 0.0642 mol) in methanol (B129727) is heated to 40-45 °C.[1]

-

(+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) (24.8 g, 0.0641 mol) is added, and the mixture is maintained for 30 minutes until a clear solution is obtained.[1]

-

The solution is allowed to cool to room temperature, initiating the precipitation of the diastereomeric salt.[1]

-

The mixture is stirred at 25-28 °C for 2 hours, then cooled to 0 °C and maintained for 30 minutes.[1]

-

The precipitated diastereomeric salt of (2R,2'R)-(+)-threo-methylphenidate is filtered and washed with chilled methanol (45 mL).[1]

Step 3: Liberation of this compound Base

-

The diastereomeric salt (17 g) is suspended in a mixture of dichloromethane (B109758) (MDC) (68 mL) and water (34 mL).[1]

-

The pH of the suspension is adjusted to 8.5-9.5 with aqueous ammonia (B1221849) (6.8 mL).[1]

-

The MDC layer is separated, washed with water, and dried over anhydrous sodium sulfate.[1]

-

The solvent is distilled off to yield this compound base as an oil.[1]

Step 4: Formation of this compound Hydrochloride

-

The this compound base (6 g) is dissolved in isopropyl alcohol (18 mL) and pre-cooled to 0-5 °C.[1]

-

Concentrated HCl (3.6 mL) is added, and the mixture is stirred for 1 hour at 0-5 °C.[1]

-

The resulting solid is filtered, washed with isopropyl alcohol, and dried to yield this compound hydrochloride.

Quantitative Data for Diastereomeric Resolution

| Parameter | Value | Reference |

| Yield of Diastereomeric Salt | 97% | [1] |

| Yield of this compound Base | 85% | [1] |

| Chiral Purity (e.e.) | >99.9% | [1] |

Table 1: Quantitative data for the diastereomeric resolution of racemic threo-methylphenidate using DPTTA.

Asymmetric Synthesis Strategies

While resolution is a robust method, asymmetric synthesis offers the potential for a more direct and atom-economical route to the desired enantiomer.

Synthesis from Chiral Precursors: The d-Pipecolic Acid Approach

An asymmetric synthesis reported by Thai et al. utilizes d-pipecolic acid as a chiral starting material to produce the (2R,2'R) and (2S,2'R) enantiomers of methylphenidate with high optical purity.[4]

Scalable Synthesis via Chiral Resolution and Configuration Inversion

A practical and scalable synthesis of high-purity (R,R)-dexmethylphenidate has been developed, commencing from 2-chloropyridine (B119429) and phenylacetonitrile.[5] This multi-step process involves a chiral resolution of a key intermediate.

Experimental Protocol: Scalable Synthesis of this compound

This protocol is a summary of the key resolution step described by Wang et al.[5]

Step 1: Synthesis of Racemic syn-2-piperidyl-2-yl-phenylacetyl amide The synthesis of the racemic amide intermediate is detailed in the publication by Wang et al.[5]

Step 2: Chiral Resolution

-

Racemic syn-2-piperidyl-2-yl-phenylacetyl amide (600.0 g, 2.8 mol) and anhydrous D-dibenzoyl tartaric acid (1002.0 g, 2.8 mol) are dissolved in isopropanol (B130326) (12.0 L) and heated to 60 °C until all solids dissolve.[5]

-

The solution is gradually cooled to 30 °C, leading to the precipitation of the desired diastereomeric salt.[5]

-

The white solid is filtered and then treated with 6 N hydrochloric acid solution and stirred for 1 hour.[5]

-

The solution is neutralized with a 30% sodium hydroxide (B78521) solution to a pH of 13 to yield the optically pure (R,R)-2-piperidyl-2-yl-phenylacetyl amide.[5]

Step 3: Methyl Esterification and Salt Formation The optically pure amide is then subjected to methyl esterification using concentrated sulfuric acid in refluxing methanol, followed by treatment with concentrated hydrochloric acid in ethyl acetate (B1210297) to precipitate this compound hydrochloride.[5]

Quantitative Data for Scalable Asymmetric Synthesis

| Parameter | Value | Reference |

| Yield of Optically Pure Amide | 35% | [5] |

| Enantiomeric Excess (e.e.) of Amide | >99% | [5] |

| Overall Yield of this compound HCl | 23% (over 7 steps) | [2] |

| Purity of this compound HCl | >99.8% | [5] |

Table 2: Quantitative data for the scalable synthesis of this compound.

Visualized Workflows

Diastereomeric Resolution Workflow

Caption: Workflow for Diastereomeric Resolution of this compound.

Scalable Asymmetric Synthesis Logical Flow

Caption: Logical Flow for Scalable Asymmetric Synthesis of this compound.

Conclusion

The enantioselective synthesis of this compound is well-established, with diastereomeric resolution of racemic threo-methylphenidate being a robust and high-yielding method suitable for large-scale production. Asymmetric synthesis routes, while potentially more elegant and atom-economical, often involve more complex multi-step procedures. The choice of synthetic strategy will depend on factors such as scale, cost of starting materials and reagents, and desired purity levels. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to select and optimize a suitable method for their specific research and development needs.

References

- 1. omicsonline.org [omicsonline.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Characterization of Dexmethylphenidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dexmethylphenidate hydrochloride, the pharmacologically active d-threo enantiomer of methylphenidate. The document details common synthetic routes, including enantioselective resolution and asymmetric synthesis, and outlines the analytical methodologies crucial for its characterization and quality control.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride primarily focuses on obtaining the desired (2R,2'R)-(+)-threo stereoisomer with high enantiomeric purity. Two prominent strategies are employed: the resolution of racemic methylphenidate and asymmetric synthesis.

Enantioselective Resolution of Racemic Methylphenidate

A widely utilized and scalable method for producing this compound involves the resolution of a racemic mixture of threo-methylphenidate. This process relies on the formation of diastereomeric salts with a chiral resolving agent, allowing for the separation of the desired d-enantiomer.

Experimental Protocol: Resolution via Diastereomeric Salt Formation [1][2]

-

Esterification of Ritalinic Acid: Racemic ritalinic acid is esterified using methanol (B129727) and a catalyst such as thionyl chloride to produce racemic methylphenidate base.[1]

-

Diastereomeric Salt Formation: The resulting racemic methylphenidate base is dissolved in a suitable solvent, typically methanol. A chiral resolving agent, such as (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA), is added to the solution.[1] The mixture is heated to ensure complete dissolution and then gradually cooled to allow for the selective precipitation of the diastereomeric salt of (2R,2'R)-(+)-threo-methylphenidate.[1]

-

Isolation of the Diastereomeric Salt: The precipitated salt is isolated by filtration and washed with a cold solvent, such as chilled methanol, to remove impurities.[1]

-

Liberation of the Free Base: The purified diastereomeric salt is then treated with a base, such as aqueous ammonia (B1221849) or sodium hydroxide, to break the salt and liberate the this compound free base.[1] The free base is typically extracted into an organic solvent like dichloromethane.

-

Formation of the Hydrochloride Salt: The isolated this compound free base is dissolved in a suitable solvent, such as isopropyl alcohol. Concentrated hydrochloric acid is then added to the cooled solution to precipitate the this compound hydrochloride salt.[1] The final product is filtered, washed with a cold solvent, and dried.

| Step | Reactants | Solvent(s) | Key Conditions | Yield | Enantiomeric Purity ((2R,2'R):(2S,2'S)) |

| Diastereomeric Salt Formation | Racemic methylphenidate base, (+)-O,O'-Di-p-toluoyl-D-tartaric acid | Methanol | Heat to 40-45 °C, then cool to 0 °C | 97% | N/A |

| Free Base Liberation | Diastereomeric salt, Aqueous ammonia | Dichloromethane, Water | pH 8.5-9.5 | 85% | N/A |

| Hydrochloride Salt Formation | This compound free base, Concentrated HCl | Isopropyl alcohol | 0-5 °C, stir for 1 hour | 98% | 99.9:0.1 |

Asymmetric Synthesis from 2-Benzoylpyridine

A more complex approach involves a multi-step synthesis starting from a commercially available precursor, which allows for the stereocontrolled introduction of the chiral centers.[3][4][5]

Experimental Protocol: Multi-step Asymmetric Synthesis [3]

-

Hydrogenation: 2-Benzoylpyridine is hydrogenated to form cis/trans-rac-2-piperidin-2-yl-phenylmethanol.

-

Oxidation: The secondary hydroxyl group is oxidized using a reagent like Dess-Martin periodinane to yield rac-2-piperidin-2-yl-phenylmethanone.

-

Chiral Resolution of Intermediate: The racemic ketone is resolved using a chiral acid, such as D- or L-dibenzoyl tartaric acid, to separate the (R) and (S) enantiomers.

-

Wittig Reaction: The resolved ketone undergoes a Wittig reaction to introduce a double bond, forming an alkene intermediate.

-

Hydroboration and Oxidation: The alkene is then subjected to hydroboration-oxidation to introduce a hydroxyl group with stereocontrol.

-

Oxidation and Esterification: The resulting alcohol is oxidized to a carboxylic acid, followed by esterification to yield the methyl ester.

-

Deprotection and Salt Formation: Finally, any protecting groups are removed, and the molecule is treated with hydrochloric acid to form the final hydrochloride salt.

Characterization of this compound Hydrochloride

A suite of analytical techniques is essential for confirming the identity, purity, and stereochemistry of synthesized this compound hydrochloride.

Spectroscopic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the molecular structure of this compound hydrochloride.

Experimental Protocol: ¹H NMR Spectroscopy [1]

-

Sample Preparation: A small amount of the synthesized this compound hydrochloride is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

-

Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10.28 | br s | 1H | NH₂⁺ |

| 8.98 | br s | 1H | NH₂⁺ |

| 7.28-7.38 | m | 5H | Aromatic protons |

| 4.31-4.33 | s | 3H | Methine proton (α to Ph) |

| 3.84 | s | 3H | Methyl ester protons |

| 3.65-3.79 | m | 2H | Piperidine protons |

| 2.93-2.95 | m | 1H | Methine proton (α to N) |

| 1.33-2.13 | m | 6H | Piperidine protons |

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy [1]

-

Sample Preparation: The sample is prepared as a KBr pellet.

-

Data Acquisition: The FTIR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2937 | C-H stretching (aliphatic) |

| 1739 | C=O stretching (ester) |

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry [1]

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via an HPLC system.

-

Ionization: A soft ionization technique, such as electrospray ionization (ESI), is typically used.

-

Detection: The mass-to-charge ratio (m/z) of the resulting ions is measured.

| m/z Value | Assignment |

| 234 | [MH]⁺ |

Chromatographic Methods

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity and assay of this compound hydrochloride.[6][7][8][9]

Experimental Protocol: Reversed-Phase HPLC [6][7]

-

Column: A C18 or phenyl-based column is commonly used (e.g., Inertsil ODS, 250x4.6 mm, 5 µm or X-Bridge Phenyl, 250x4.6 mm, 5µm).[6][7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or hexane (B92381) sulfonic acid) and an organic solvent (e.g., acetonitrile) is used in an isocratic elution mode.[6][7]

-

Detection: UV detection is performed at a wavelength where the analyte absorbs, such as 236 nm or 265 nm.[6][7]

-

Sample Preparation: A known concentration of the sample is prepared in the mobile phase.

| Parameter | Value |

| Retention Time | 4.258 min[6] |

| Linearity Range | 2.25-13.50 µg/mL[7] |

| Correlation Coefficient (r²) | 0.999[6][7] |

| Limit of Detection (LOD) | 0.27 µg/mL[9] |

| Limit of Quantitation (LOQ) | 0.81 µg/mL[9] |

2. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is critical for determining the enantiomeric purity of this compound hydrochloride.[10]

Experimental Protocol: Chiral HPLC

-

Column: A specialized chiral stationary phase is required to separate the enantiomers.

-

Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the d- and l-threo enantiomers, as well as any erythro isomers.

-

Detection: UV detection is typically used.

3. Supercritical Fluid Chromatography (SFC)

SFC is an alternative technique for the chiral separation of methylphenidate and its related compounds, offering advantages in terms of speed and reduced solvent consumption.[11][12]

Visualized Workflows

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; reactant [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Racemic_MP [label="Racemic\nMethylphenidate Base", class="reactant"]; DPTTA [label="(+)-DPTTA", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Diastereomeric_Salt [label="Diastereomeric Salt\n(d-MP-DPTTA)"]; Base_Liberation [label="this compound\nFree Base"]; HCl_Salt [label="this compound HCl", class="product"];

// Edges Racemic_MP -> Diastereomeric_Salt [label="Resolution\n(Methanol)"]; DPTTA -> Diastereomeric_Salt [style=dashed]; Diastereomeric_Salt -> Base_Liberation [label="Base Treatment\n(aq. NH3)"]; Base_Liberation -> HCl_Salt [label="Salt Formation\n(HCl in IPA)"]; } dot Caption: Enantioselective resolution of racemic methylphenidate.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start_node [shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Synthesized\nthis compound HCl"]; technique_node [shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; result_node [shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

// Nodes start -> HPLC [label="Purity & Assay"]; start -> Chiral_HPLC [label="Enantiomeric Purity"]; start -> NMR [label="Structure Elucidation"]; start -> FTIR [label="Functional Groups"]; start -> MS [label="Molecular Weight"];

HPLC [class="technique_node", label="HPLC"]; Chiral_HPLC [class="technique_node", label="Chiral HPLC"]; NMR [class="technique_node", label="1H NMR"]; FTIR [class="technique_node", label="FTIR"]; MS [class="technique_node", label="Mass Spectrometry"];

HPLC -> Purity_Result [label=">99% Purity"]; Chiral_HPLC -> Enantiomeric_Purity_Result [label=">99.9% ee"]; NMR -> Structure_Result [label="Structural Confirmation"]; FTIR -> Functional_Group_Result [label="Ester C=O peak at ~1739 cm-1"]; MS -> MW_Result [label="[MH]+ at m/z 234"];

Purity_Result [class="result_node"]; Enantiomeric_Purity_Result [class="result_node"]; Structure_Result [class="result_node"]; Functional_Group_Result [class="result_node"]; MW_Result [class="result_node"]; } dot Caption: Analytical workflow for this compound HCl characterization.

References

- 1. omicsonline.org [omicsonline.org]

- 2. ijrdpl.com [ijrdpl.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Item - A Concise and Facile Synthesis of (R,R)-Dexmethylphenidate Hydrochloride and Its Three Stereoisomers - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. ijrpc.com [ijrpc.com]

- 8. researchgate.net [researchgate.net]

- 9. ijrpc.com [ijrpc.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Neurochemical Profile of Dexmethylphenidate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurochemical profile of dexmethylphenidate (d-MPH), the pharmacologically active d-threo enantiomer of methylphenidate, in preclinical models. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.

Core Mechanism of Action

This compound is a central nervous system stimulant that primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. Its therapeutic effects, particularly in the context of Attention-Deficit/Hyperactivity Disorder (ADHD), are attributed to its ability to block the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET)[2][3]. This blockade leads to an increase in the extracellular concentrations of dopamine (DA) and norepinephrine (NE) in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission[2][3]. The phenethylamine (B48288) moiety within the structure of this compound is crucial for its affinity to these transporters[4].

Quantitative Analysis of Transporter Affinity

The binding affinity of this compound to DAT and NET has been quantified in several preclinical studies. The following tables summarize the key findings, presenting IC50 and Ki values, which are measures of the concentration of a drug required to inhibit 50% of a specific biological function and the inhibition constant, respectively.

| Transporter | Species | Tissue | Ligand | IC50 (nM) | Reference(s) |

| Dopamine Transporter (DAT) | Rat | Striatal Membranes | [3H]WIN 35,428 | 33 | [5] |

| Norepinephrine Transporter (NET) | Rat | Frontal Cortex Membranes | [3H]nisoxetine | 244 | [5] |

| Serotonin (B10506) Transporter (SERT) | Rat | Brain Stem Membranes | [3H]paroxetine | >50,000 | [5] |

Table 1: In Vitro Inhibitory Concentrations (IC50) of d-Methylphenidate for Monoamine Transporters. This table clearly demonstrates the higher affinity of this compound for the dopamine transporter compared to the norepinephrine transporter, and its negligible affinity for the serotonin transporter.

| Transporter | Species | Ki (nM) | Reference(s) |

| Norepinephrine Transporter (NET) | Human (in vitro) | 38 | [6] |

| Dopamine Transporter (DAT) | Human (in vitro) | 193 | [6] |

Table 2: In Vitro Inhibition Constants (Ki) of Methylphenidate for Human Norepinephrine and Dopamine Transporters. While this study used racemic methylphenidate, it provides valuable insight into the relative affinities for human transporters, showing a higher affinity for NET in this particular assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neurochemical profile of this compound in preclinical models.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To measure the effect of this compound on extracellular dopamine and norepinephrine concentrations in the striatum and prefrontal cortex.

Materials:

-

Male Sprague-Dawley or Wistar-Kyoto rats (250-350g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12) with a semipermeable membrane

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound hydrochloride

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

-

Fraction collector

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat using isoflurane (B1672236) or a similar anesthetic.

-

Secure the animal in a stereotaxic frame.

-

Drill a small hole in the skull above the target brain region (e.g., striatum or prefrontal cortex) based on stereotaxic coordinates.

-

Slowly lower the microdialysis probe into the target region.

-

Secure the probe to the skull using dental cement.

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis Sampling:

-

On the day of the experiment, connect the probe inlet to a perfusion pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a predetermined period (e.g., 60 minutes), collecting fractions every 10-20 minutes.

-

Administer this compound (e.g., 2.0 mg/kg, intraperitoneally or orally).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples using an HPLC-ECD system to quantify the concentrations of dopamine, norepinephrine, and their metabolites.

-

Express the results as a percentage of the baseline neurotransmitter levels.

-

In Vivo Electrophysiology for Neuronal Activity Assessment

This method is used to record the electrical activity of individual neurons (single-unit recording) or populations of neurons in response to drug administration.

Objective: To determine the effect of this compound on the firing rate of neurons in the prefrontal cortex.

Materials:

-

Male Wistar rats

-

Urethane anesthesia

-

Stereotaxic frame

-

Glass micropipettes for recording

-

Amplifier and data acquisition system

-

This compound hydrochloride

Procedure:

-

Animal Preparation and Electrode Placement:

-

Anesthetize the rat with urethane.

-

Place the animal in a stereotaxic frame.

-

Drill a burr hole over the prefrontal cortex.

-

Lower a glass micropipette electrode into the prefrontal cortex to record the extracellular activity of single neurons.

-

-

Electrophysiological Recording:

-

Record the baseline firing rate of a spontaneously active neuron for a stable period.

-

Administer this compound intravenously (e.g., 1-3 mg/kg).

-

Continuously record the neuronal firing rate for a designated period after drug administration.

-

-

Data Analysis:

-

Analyze the firing rate data to determine the percentage change from baseline following this compound administration.

-

Behavioral Pharmacology: Locomotor Activity Assessment

This assay is used to measure the stimulant effects of this compound on spontaneous motor activity.

Objective: To assess the dose-dependent effects of this compound on locomotor activity in rats.

Materials:

-

Male Sprague-Dawley or Wistar-Kyoto rats

-

Automated locomotor activity chambers equipped with infrared beams

-

This compound hydrochloride

Procedure:

-

Habituation:

-

Place individual rats in the locomotor activity chambers and allow them to habituate for a specific period (e.g., 60 minutes)[7].

-

-

Drug Administration and Testing:

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect.

-

Compare the total activity between different dose groups and the vehicle control group.

-

Behavioral Pharmacology: Operant Conditioning

Operant conditioning paradigms are used to assess the effects of this compound on motivated behavior and cognitive functions like attention and impulsivity.

Objective: To evaluate the effect of this compound on responding for a reward under a specific schedule of reinforcement.

Materials:

-

Rats trained to press a lever for a food reward

-

Operant conditioning chambers equipped with levers, food dispensers, and stimulus lights

-

This compound hydrochloride

Procedure:

-

Training:

-

Train rats to press a lever to receive a food pellet under a specific reinforcement schedule (e.g., fixed-ratio, fixed-interval)[5].

-

-

Drug Testing:

-

Once a stable baseline of responding is achieved, administer different doses of this compound or vehicle before the operant session.

-

Place the rat in the operant chamber and record the number of lever presses and rewards earned over a set session duration.

-

-

Data Analysis:

-

Analyze the response rate (lever presses per minute) and the pattern of responding to determine the effect of this compound on motivated behavior.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: Mechanism of Action of this compound.

Caption: Downstream Signaling of Dopamine Receptors.

Caption: Downstream Signaling of α2-Adrenergic Receptors.

Caption: Preclinical Experimental Workflow.

Conclusion

This technical guide has provided a detailed examination of the neurochemical profile of this compound in preclinical models. The data presented in the tables clearly indicates its high affinity for the dopamine transporter, followed by the norepinephrine transporter, with negligible interaction with the serotonin transporter. The detailed experimental protocols offer a practical framework for researchers aiming to investigate the effects of this compound. The signaling pathway and workflow diagrams provide a clear visual representation of its mechanism of action and the experimental process for its characterization. This comprehensive resource is intended to support the ongoing research and development efforts in the field of psychostimulant pharmacology.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Khan Academy [khanacademy.org]

- 5. Comparison between intraperitoneal and oral methylphenidate administration: A microdialysis and locomotor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic methylphenidate modulates locomotor activity and sensory evoked responses in the VTA and NAc of freely behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitization to locomotor effects of methylphenidate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADDH and methylphenidate responders: effects on behavior controlled by complex reinforcement schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the In Vivo Pharmacodynamics of Dexmethylphenidate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenidate (MPH), a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), is a chiral molecule existing as four stereoisomers. The therapeutic and pharmacological activities are primarily attributed to the threo isomers, specifically the dextrorotary (d) and levorotary (l) enantiomers. Dexmethylphenidate, the d-threo-enantiomer (d-TMP), is recognized as the pharmacologically more active isomer.[1] This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of the this compound enantiomers, focusing on their differential interactions with monoamine transporters and the resulting neurochemical and behavioral effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Pharmacodynamics at the Dopamine (B1211576) Transporter (DAT)

The primary mechanism of action of this compound is the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the synaptic cleft.[1] This action is crucial for its therapeutic effects in ADHD.

Binding Affinity and Potency

The d-threo-enantiomer of methylphenidate exhibits a significantly higher affinity and potency for the dopamine transporter compared to the l-threo-enantiomer. This stereoselectivity is a key determinant of the overall pharmacological profile of racemic methylphenidate.

Table 1: In Vitro Binding Affinities (IC50) of Methylphenidate Enantiomers at the Dopamine Transporter (DAT)

| Enantiomer | Mean IC50 (nM) at Rat DAT | Reference |

| d-threo-methylphenidate (d-TMP) | 33 | [2][3] |

| l-threo-methylphenidate (l-TMP) | 540 | [2][3] |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: Radioligand Binding Assay for DAT

This protocol outlines a typical radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

1. Tissue Preparation:

- Male Sprague-Dawley rat brains are rapidly dissected on ice.

- The striatum is isolated and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 10-15 minutes at 4°C.

- The resulting pellet is resuspended in fresh buffer, and this wash step is repeated.

- The final pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

2. Binding Assay:

- The assay is typically performed in 96-well plates.

- Each well contains:

- A fixed concentration of a radioligand specific for DAT (e.g., [³H]WIN 35,428).[4][5]

- Varying concentrations of the test compounds (d-TMP, l-TMP).

- For determining non-specific binding, a high concentration of a known DAT blocker (e.g., cocaine or GBR 12909) is used.

- The reaction mixture is incubated for a specific period (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C or room temperature).[5]

3. Separation and Detection:

- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

- The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

- The filters are then placed in scintillation vials with a scintillation cocktail.

- The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The IC50 values are determined by non-linear regression analysis of the competition binding data.

- Ki (inhibition constant) values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Pharmacodynamics at the Norepinephrine (B1679862) Transporter (NET)

This compound also exhibits significant activity at the norepinephrine transporter (NET), contributing to its overall clinical effects by increasing synaptic norepinephrine levels.

Binding Affinity and Potency

Similar to its action at the DAT, d-TMP shows a higher affinity for the NET compared to l-TMP.

Table 2: In Vitro Binding Affinities (IC50) of Methylphenidate Enantiomers at the Norepinephrine Transporter (NET)

| Enantiomer | Mean IC50 (nM) at Rat NET | Reference |

| d-threo-methylphenidate (d-TMP) | 244 | [2][3] |

| l-threo-methylphenidate (l-TMP) | 5100 | [2][3] |

Experimental Protocol: Radioligand Binding Assay for NET

The protocol for NET binding assays is analogous to that for DAT, with the following key differences:

-

Tissue Source: The frontal cortex or hypothalamus, brain regions with high NET density, are typically used.[4]

-

Radioligand: A NET-specific radioligand, such as [³H]nisoxetine, is employed.[4]

-

Non-specific Binding: A known NET inhibitor, such as desipramine, is used to define non-specific binding.

In Vivo Neurochemical Effects: Microdialysis Studies

In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a direct assessment of a drug's pharmacodynamic effects.

Effects on Extracellular Dopamine and Norepinephrine

Administration of methylphenidate leads to a dose-dependent increase in extracellular dopamine and norepinephrine levels in brain regions such as the striatum and prefrontal cortex.

Table 3: In Vivo Effects of Methylphenidate on Striatal Dopamine Levels in Rats

| Compound | Dose (mg/kg, i.p.) | Peak Increase in Extracellular Dopamine (% of Baseline) | Reference |

| Racemic Methylphenidate | 5 | ~430% | [6] |

| Racemic Methylphenidate | 10 | Not specified, but dose-dependent increase observed | [7] |

Note: Data for individual enantiomers from a single comparative microdialysis study was not available in the initial search results. However, the greater in vitro potency of d-TMP strongly suggests it is the primary driver of these in vivo effects.

Experimental Protocol: In Vivo Microdialysis

This protocol describes a general procedure for in vivo microdialysis in rats to measure neurotransmitter levels.

1. Surgical Implantation of Guide Cannula:

- Rats are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).

- The animal is placed in a stereotaxic frame.

- A guide cannula is surgically implanted, targeting the brain region of interest (e.g., striatum or nucleus accumbens).[7]

- The cannula is secured to the skull with dental cement.

- Animals are allowed to recover for a specified period (e.g., 5-7 days).

2. Microdialysis Experiment:

- On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

- The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

- After a stabilization period to allow for equilibration, baseline dialysate samples are collected at regular intervals (e.g., every 15-20 minutes).

- The drug (methylphenidate enantiomer) is administered (e.g., via intraperitoneal injection).[7]

- Dialysate samples continue to be collected for several hours post-administration.

3. Sample Analysis:

- The collected dialysate samples are analyzed to quantify the concentrations of dopamine, norepinephrine, and their metabolites.

- High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is a common and highly sensitive method for this analysis.[6]

4. Data Analysis:

- The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration.

- Time-course curves are generated to visualize the effect of the drug on neurotransmitter levels.

Behavioral Pharmacodynamics

The neurochemical changes induced by this compound enantiomers translate into observable behavioral effects, most notably an increase in locomotor activity.

Effects on Locomotor Activity

Studies in rats have consistently shown that methylphenidate increases locomotor activity, and this effect is primarily attributed to the d-enantiomer.

Table 4: Behavioral Effects of Methylphenidate in Rats

| Compound | Dose (mg/kg, i.p.) | Observed Effect | Reference |

| Racemic Methylphenidate | 2 | Significant increase in locomotor activity | [7] |

| Racemic Methylphenidate | 0.6, 2.5, 10 | Dose-dependent increase in locomotor activity | [8][9] |

Experimental Protocol: Locomotor Activity Assessment

This protocol outlines a standard method for assessing locomotor activity in rats.

1. Apparatus:

- Locomotor activity is measured in an open-field arena.

- The arena is equipped with a grid of infrared photobeams connected to a computer. The number of beam breaks is recorded as a measure of horizontal and vertical activity.[10]

2. Procedure:

- Rats are individually placed in the activity chambers for a habituation period (e.g., 30-60 minutes) to allow them to acclimate to the new environment.[10]

- Following habituation, animals are removed, administered the test compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection), and immediately returned to the chamber.

- Locomotor activity is then recorded for a set duration (e.g., 60-120 minutes).

3. Data Analysis:

- The data is typically binned into time intervals (e.g., 5 or 10 minutes).

- The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena can be analyzed.

- Statistical comparisons are made between the drug-treated and vehicle-treated groups.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound at the dopaminergic synapse.

References

- 1. people.ucsc.edu [people.ucsc.edu]

- 2. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic Oral Methylphenidate Treatment Reversibly Increases Striatal Dopamine Transporter and Dopamine Type 1 Receptor Binding in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Comparison between intraperitoneal and oral methylphenidate administration: A microdialysis and locomotor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Dose-Response Characteristics of Methylphenidate On Locomotor Behavior" by Pamela B Yang, Alan C Swann et al. [digitalcommons.library.tmc.edu]

- 9. Chronic methylphenidate modulates locomotor activity and sensory evoked responses in the VTA and NAc of freely behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]

An In-depth Technical Guide to the Mechanism of Action of Dexmethylphenidate at the Dopamine and Norepinephrine Transporters

This guide provides a detailed examination of the molecular and cellular mechanisms by which dexmethylphenidate (d-MPH), the pharmacologically active d-threo enantiomer of methylphenidate, exerts its effects on the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's pharmacodynamics.

Core Mechanism of Action: Transporter Inhibition

This compound is a catecholamine reuptake inhibitor.[1][2] Its primary mechanism of action involves the potent and competitive blockade of the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET).[3][4] These transporters are presynaptic membrane proteins responsible for clearing dopamine (DA) and norepinephrine (NE), respectively, from the synaptic cleft, thereby terminating their signaling.[1][2]

By binding to DAT and NET, this compound inhibits the reuptake of DA and NE into the presynaptic neuron.[5][6] This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in increased concentrations and a prolonged duration of action at postsynaptic receptors.[5][6][7] The therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD) are largely attributed to this enhancement of dopaminergic and noradrenergic neurotransmission, particularly in brain regions associated with attention, executive function, and motor control, such as the prefrontal cortex and striatum.[2][7]

Studies indicate that this compound acts as a negative allosteric modulator at the DAT, stabilizing the transporter in an outward-facing conformation, which prevents dopamine from being reabsorbed.[1] This action is distinct from that of amphetamines, which can reverse the transporter's function.[1] For therapeutic efficacy in ADHD, it is suggested that greater than 50% DAT occupancy in the basal ganglia by this compound may be required.[8]

Quantitative Pharmacological Data

The affinity and inhibitory potency of this compound and its racemic mixture at DAT and NET have been quantified in various studies. The data, presented in terms of inhibitory concentration (IC50) and binding affinity (Ki), show a higher affinity for DAT over NET.

| Compound | Target | Parameter | Value (nM) | Species/System | Reference |

| d-Methylphenidate | DAT | IC50 | 33 | Rat Brain Membranes | [5][6] |

| d-Methylphenidate | NET | IC50 | 244 | Rat Brain Membranes | [5][6] |

| d-Methylphenidate | DAT | IC50 | 23 | Not Specified | [9] |

| d-Methylphenidate | NET | IC50 | 39 | Not Specified | [9] |

| dl-Methylphenidate | DAT | Ki | 193 | Not Specified | [10] |

| dl-Methylphenidate | NET | Ki | 38 | Not Specified | [10] |

| dl-Methylphenidate | DAT | Ki | 84 | Not Specified | [11] |

| dl-Methylphenidate | NET | Ki | 514 | Not Specified | [11] |

Note: Discrepancies in reported values can arise from differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffers.

Key Experimental Methodologies

The quantitative data presented above are primarily derived from two key types of in vitro experiments: radioligand binding assays and neurotransmitter uptake assays.

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor or transporter.[12] A competitive binding assay is used to measure how effectively this compound competes with a known radiolabeled ligand for binding to DAT or NET.

Objective: To determine the binding affinity (Ki) of this compound for DAT and NET.

Materials:

-

Tissue Source: Rat brain tissue (striatum for DAT, frontal cortex for NET).[13]

-

Radioligands: [³H]WIN 35,428 (for DAT) or [³H]nisoxetine (for NET).[13]

-

Test Compound: this compound HCl.

-

Buffers: Homogenization buffer, assay buffer, wash buffer.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester/filtration apparatus, scintillation counter.[12][14]

Methodology:

-

Membrane Preparation:

-

Dissect brain tissue (e.g., rat striatum) on ice and homogenize in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl).[14]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[14]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.[14]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[14]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the membrane preparation (50-120 µg protein), a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428), and varying concentrations of this compound.[14]

-

For determining non-specific binding, a separate set of wells includes a high concentration of a known DAT/NET inhibitor (e.g., cocaine or nomifensine) instead of this compound.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

-

-

Separation and Quantification:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[12][14]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[14]

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each this compound concentration.

-

Plot the specific binding as a function of the this compound concentration to generate a competition curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

This functional assay measures the ability of this compound to inhibit the transport of neurotransmitters into synaptosomes, which are resealed nerve terminals isolated from brain tissue.

Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine and norepinephrine uptake.

Materials:

-

Tissue Source: Rat brain tissue (striatum for DA uptake, prefrontal cortex for NE uptake).[15]

-

Radiolabeled Neurotransmitters: [³H]Dopamine or [³H]Norepinephrine.

-

Test Compound: this compound HCl.

-

Buffers: Sucrose buffer for homogenization, Krebs-Ringer buffer for incubation.

-

Equipment: Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter.

Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue in ice-cold buffered sucrose.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cellular debris.

-

Centrifuge the supernatant at a higher speed (e.g., 17,000 x g) to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomes in a physiological buffer (e.g., Krebs-Ringer) and keep on ice.

-

-

Uptake Inhibition Assay:

-

Aliquot the synaptosomal suspension into tubes.

-

Pre-incubate the synaptosomes for a short period (e.g., 5-10 minutes) at 37°C with either buffer or varying concentrations of this compound.

-

Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter ([³H]Dopamine or [³H]Norepinephrine).

-

Allow the uptake to proceed for a short, defined time (e.g., 5 minutes). The reaction is kept short to measure the initial uptake rate.[16]

-

Control tubes are incubated at 0°C to measure passive diffusion and non-specific binding.

-

-

Termination and Quantification:

-

Terminate the uptake by rapid dilution with ice-cold buffer followed immediately by vacuum filtration through glass fiber filters to trap the synaptosomes.[16]

-

Wash the filters rapidly with more ice-cold buffer to remove external radioactivity.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (representing internalized neurotransmitter) in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the counts from the 0°C control tubes from the 37°C tubes.

-

Determine the percent inhibition of uptake for each concentration of this compound.

-

Plot percent inhibition versus drug concentration and use non-linear regression to calculate the IC50 value for uptake inhibition.

-

Conclusion

The mechanism of action of this compound is centered on its function as a competitive inhibitor of the dopamine and norepinephrine transporters. By blocking the reuptake of these key catecholamines, it elevates their synaptic concentrations, thereby enhancing neurotransmission in critical brain circuits. This action is quantifiable through established in vitro methods, such as radioligand binding and synaptosomal uptake assays, which confirm its high affinity and functional potency, particularly at the dopamine transporter. This targeted modulation of catecholaminergic systems forms the neurochemical basis for its therapeutic efficacy in the treatment of ADHD.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H19NO2 | CID 154101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. This compound hydrochloride [neurotransmitter.net]

- 5. ClinPGx [clinpgx.org]

- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopaminergic and Noradrenergic Contributions to Functionality in ADHD: The Role of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride in the treatment of attention deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Effects of amphetamine isomers, methylphenidate and atomoxetine on synaptosomal and synaptic vesicle accumulation and release of dopamine and noradrenaline in vitro in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dexmethylphenidate: Binding Affinity and Receptor Occupancy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and in vivo transporter occupancy of dexmethylphenidate (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate. This compound is a central nervous system (CNS) stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its therapeutic effects are mediated by its interaction with specific neurotransmitter transporters.[3][4] This document summarizes key quantitative data, details common experimental protocols, and visualizes critical pathways and workflows.

Binding Affinity Profile

The pharmacological activity of this compound is defined by its high affinity and selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT and NET, respectively).[5][6] It has significantly lower affinity for the serotonin (B10506) transporter (SERT) and negligible affinity for other major CNS receptors, highlighting its targeted mechanism of action.

Data Presentation: Binding Affinities

The following tables summarize the in vitro binding affinities (Ki) of this compound for key monoamine transporters and a range of other CNS receptors. A lower Ki value indicates a higher binding affinity.

Table 1: this compound Binding Affinity for Monoamine Transporters

| Transporter | Ki (nM) | Species | Radioligand | Reference |

| DAT (Dopamine Transporter) | 108 - 193 | Rat | [³H]WIN 35,428 | [7][8] |

| NET (Norepinephrine Transporter) | 24 - 54 | Rat | [³H]nisoxetine | [7][8] |

| SERT (Serotonin Transporter) | > 10,000 | Rat | [³H]paroxetine | [8] |

Note: Affinity data can vary based on experimental conditions and tissue preparations. The values presented represent a range from published studies.

Table 2: this compound Binding Affinity for Other CNS Receptors

| Receptor | Ki (nM) | Species | Note | Reference |

| Dopamine D1 | > 500 | Rat | Negligible Affinity | [8] |

| Dopamine D2 | > 5,000 | Rat | Negligible Affinity | [8] |

| Serotonin 5-HT1A | Weak Affinity | - | Weak affinity observed | [1][6] |

| Serotonin 5-HT2B | Weak Affinity | - | Weak affinity observed | [6] |

Experimental Protocol: In Vitro Radioligand Displacement Assay

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound like this compound by measuring its ability to displace a specific radioligand from its target.[9][10][11]

Objective: To determine the inhibitory constant (Ki) of this compound for a specific monoamine transporter (e.g., DAT).

Materials:

-

Biological Sample: Rat striatal membrane homogenates (rich in DAT).

-

Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

-

Test Compound: this compound hydrochloride solutions of varying concentrations.

-

Non-specific Agent: A high concentration of a known DAT inhibitor (e.g., cocaine) to determine non-specific binding.

-

Buffers: Incubation buffer (e.g., Tris-HCl), wash buffer.

-

Equipment: 96-well filter plates, vacuum filtration manifold, scintillation counter, scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize frozen tissue (e.g., rat striatum) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the final assay buffer.[12]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([³H]WIN 35,428), and varying concentrations of this compound.[12]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.[12]

-

Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Visualization: Binding Affinity Assay Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H19NO2 | CID 154101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. This compound hydrochloride in the treatment of attention deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Hydrochloride Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]

- 6. Methylphenidate - Wikipedia [en.wikipedia.org]

- 7. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

Long-Term Neurodevelopmental Effects of Dexmethylphenidate Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexmethylphenidate (d-MPH), the pharmacologically active d-threo enantiomer of methylphenidate, is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults. Its primary mechanism of action involves the blockade of dopamine (B1211576) and norepinephrine (B1679862) transporters, leading to increased synaptic concentrations of these key neurotransmitters. While the short-term efficacy and safety of this compound are well-established, its long-term effects on the developing brain remain a critical area of investigation. This technical guide synthesizes current preclinical and clinical evidence on the long-term neurodevelopmental consequences of this compound exposure, with a focus on quantitative data, experimental methodologies, and underlying molecular pathways.

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with development and functioning. This compound is a cornerstone of ADHD pharmacotherapy, demonstrating efficacy in improving core symptoms.[1] Given that treatment often commences during critical periods of brain development and can extend for many years, a thorough understanding of its long-term neurodevelopmental impact is paramount for informed clinical decision-making and future drug development. This document provides a comprehensive overview of the enduring effects of this compound on brain structure, function, and behavior, drawing from both animal models and human studies.

Mechanism of Action and Key Signaling Pathways

This compound primarily acts as a reuptake inhibitor of dopamine (DA) and norepinephrine (NE) by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling. The therapeutic effects in ADHD are attributed to the modulation of neurotransmission in brain regions critical for executive function, attention, and reward, including the prefrontal cortex and striatum.[3]

Long-term exposure to this compound can induce neuroadaptive changes in these signaling pathways. Preclinical studies suggest that chronic treatment may lead to alterations in the expression and function of dopamine receptors and transporters.[4] Furthermore, downstream signaling cascades involving cyclic AMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) have been implicated in the lasting effects of psychostimulants on neuronal plasticity and behavior.[5][6]

Preclinical Studies: Insights from Animal Models

Animal models, primarily using rodents, have been instrumental in elucidating the neurobiological effects of long-term methylphenidate (with direct relevance to this compound) exposure during development. These studies allow for controlled investigation of molecular, cellular, and behavioral outcomes that are not readily accessible in human subjects.

Experimental Protocols

A common preclinical paradigm involves the administration of methylphenidate to juvenile or adolescent rats, followed by behavioral and neurobiological assessments in adulthood.

Representative Experimental Workflow:

Key Methodological Details:

-

Animal Models: The Spontaneously Hypertensive Rat (SHR) is a well-validated genetic model of ADHD.[4] Wistar-Kyoto (WKY) rats are often used as normotensive controls.

-

Drug Administration: To mimic clinical use, oral administration via gavage or in drinking water is preferred over intraperitoneal injections.[7] Dosages are often selected to achieve plasma concentrations comparable to those in treated children.[8]

-

Treatment Duration: Chronic exposure typically spans the juvenile and adolescent periods (e.g., postnatal days 28 to 55).[4]

-

Behavioral Assessments: A battery of tests is used to evaluate cognitive functions (e.g., visual discrimination learning), emotionality (e.g., elevated plus maze), and susceptibility to substance use.[4]

-

Neurobiological Analyses: Post-mortem brain tissue is analyzed for changes in dopamine transporter (DAT) function, dopamine receptor density, gene expression (e.g., for BDNF and CREB), and synaptic plasticity (e.g., long-term potentiation).[4][6]

Summary of Preclinical Findings

The findings from preclinical studies are complex and sometimes contradictory, likely due to differences in animal models, dosing regimens, and timing of exposure.

Table 1: Summary of Key Preclinical Findings on Long-Term Methylphenidate Exposure

| Neurobiological Outcome | Key Findings | Citations |

| Dopaminergic System | Altered dopamine transporter (DAT) function in the prefrontal cortex and striatum. Changes in dopamine D1 and D2 receptor densities have been observed. | [4] |

| Noradrenergic System | Preferential effects on extracellular norepinephrine levels, particularly at lower doses. | [9] |

| Gene Expression | Widespread potentiation of genes involved in neuronal plasticity and transmission. Alterations in the expression of immediate early genes like Arc and neurotrophic factors like BDNF. | [10][11] |

| Synaptic Plasticity | Age-dependent effects on synaptic plasticity in the prefrontal cortex, with some studies showing enhanced long-term potentiation. Chronic exposure can reduce striatal synaptic responses to other substances like ethanol. | [12][13] |

| Neuroinflammation | Some evidence suggests that chronic methylphenidate can lead to a loss of astrocytes and neurons with increased cytokine levels in the hippocampus of juvenile rats, potentially contributing to cognitive impairment. | [5] |

| Behavioral Outcomes | Effects on adult behavior are dose- and age-dependent. Some studies report increased anxiety-like behaviors, while others show no long-term impact on cognition or even cognitive enhancement. Early exposure has been linked to altered sensitivity to the rewarding effects of other drugs. | [14] |

Clinical Studies: Evidence from Human Trials

Long-term studies in children and adolescents treated with this compound provide crucial data on its neurodevelopmental impact in a clinical context. These studies primarily focus on efficacy, safety, and effects on physical development.

Experimental Protocols

Long-term clinical studies are often open-label extensions of shorter-term, double-blind, placebo-controlled trials.

Representative Clinical Trial Design:

Key Methodological Details:

-

Study Population: Children and adolescents (typically aged 6-17) with a DSM-IV or DSM-5 diagnosis of ADHD.[15][16]

-

Dosage: Dosing is often flexible and optimized for individual response and tolerability, with typical ranges for extended-release formulations being 5-30 mg/day.[15]

-

Efficacy Measures: Standardized rating scales are used to assess changes in ADHD symptoms, including the Conners' ADHD/DSM-IV Scales (CADS), the ADHD Rating Scale (ADHD-RS), and the Clinical Global Impressions (CGI) scale.[15][17]

-

Safety and Tolerability: Monitored through the recording of treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and laboratory tests.[17]

-

Growth and Development: Height and weight are measured at regular intervals and converted to Z-scores to assess growth velocity relative to age and sex-matched peers.[18]

Summary of Clinical Findings

Long-term clinical trials have consistently demonstrated the sustained efficacy of this compound in managing ADHD symptoms. The safety profile is generally considered acceptable, with common adverse events being mild to moderate in severity.

Table 2: Quantitative Outcomes from Long-Term this compound Clinical Trials in Children and Adolescents

| Study (Identifier) | Duration | Population | Dosage (d-MPH) | Primary Efficacy Outcomes (Change from Baseline) | Key Safety/Tolerability Findings | Citations |

| Greenhill et al. (2005) | 7 weeks | Children (6-12 years) | 5-30 mg/day (ER) | Significant improvement in attention and behavior. | Well-tolerated. | [2] |

| Wigal et al. (2004) | 4 weeks | Children | Mean 18.25 mg/day | Significant improvement in Teacher SNAP ratings (p=0.0004 vs. placebo). | Well-tolerated. | [1] |

| Arnold et al. (2004) | 6 weeks (open-label) + 2 weeks (withdrawal) | Children | 2.5-10 mg BID | 82% achieved CGI-I of "much" or "very much improved" in open-label phase. Significant deterioration upon placebo withdrawal. | 5 patients discontinued (B1498344) for adverse events. | [19] |

| Childress et al. (2009) | 5 weeks | Children (6-12 years) | 10, 20, 30 mg/day (ER) | Significant reduction in CADS-T and CADS-P scores vs. placebo (p<0.001 for all doses). | Adverse events were mild to moderate. | [20] |

| Lopez et al. (2018) | 7 weeks | Children & Adolescents (6-17 years) | 5-30 mg/day (ER) | Significant improvement in CADS-T total subscale score vs. placebo. | Not detailed in abstract. | [15] |

| NCT03460652 | 12 months | Children (6-12 years) | Dose-optimized SDX/d-MPH | Sustained reduction in ADHD-RS-5 and CGI-S scores. | Most common TEAEs: decreased appetite (18.5%), upper respiratory tract infection (9.7%). No clinically meaningful cardiovascular effects. | [17] |

Table 3: Long-Term Effects on Growth in Children Treated with Methylphenidate Formulations

| Study (Identifier) | Duration | Key Findings on Growth | Citations |

| MTA Cooperative Group | Up to 16 years | Consistent stimulant use was associated with a reduction in adult height (-4.06 cm) compared to negligible use. Initial weight divergence followed by convergence in adolescence and divergence again in adulthood. | [21] |

| NCT03460652 | 12 months | Modest, non-clinically significant mean decreases in weight (-0.20) and height (-0.21) Z-scores. | [18] |

| ADDUCE Study | 2 years | Little evidence of an effect on growth (24-month height velocity SD score difference -0.07). | [22] |

Discussion and Future Directions

The available evidence suggests that long-term treatment with this compound is effective for managing ADHD symptoms and is generally well-tolerated. However, the long-term neurodevelopmental effects are complex and not yet fully understood.

Preclinical studies highlight the potential for chronic exposure to induce lasting changes in brain structure and function, particularly within the dopaminergic system and pathways related to neuronal plasticity. The age at which treatment is initiated appears to be a critical factor influencing these outcomes. While some of these neuroadaptations may be beneficial, others, such as potential effects on neuroinflammation and altered responses to other substances, warrant further investigation.